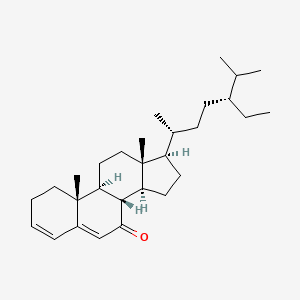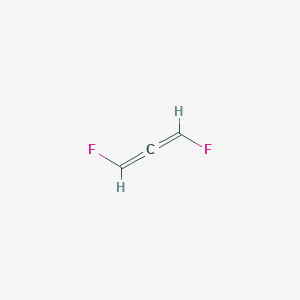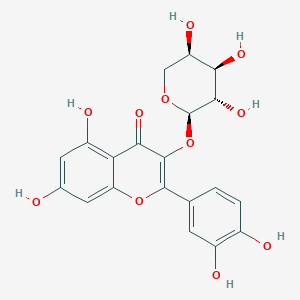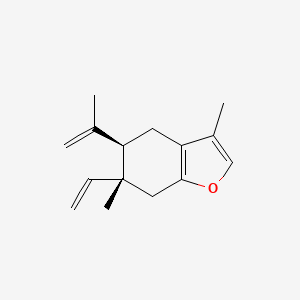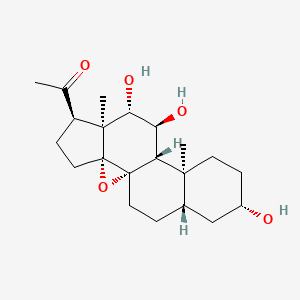
延胡索苷B
描述
1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone is a steroidal compound isolated from the plant Marsdenia tenacissima. This compound has garnered significant attention due to its potential therapeutic properties, particularly its antitumor activities. It is one of the primary active components found in traditional Chinese medicine formulations used for treating various ailments, including cancer .
科学研究应用
1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[88001,303,7
Chemistry: Used as a model compound for studying steroidal chemistry and reaction mechanisms.
Medicine: Demonstrated significant antitumor activities, making it a promising candidate for cancer therapy.
Industry: Utilized in the development of pharmaceutical formulations and traditional medicine products.
作用机制
Target of Action
Tenacigenin B, a steroid isolated from the genus Alocasia , primarily targets Aurora-A , a protein that plays a crucial role in cell division . It also interacts with p-glycoprotein (Pgp) , a key drug efflux transporter in chemotherapy-resistant cancer cells .
Mode of Action
Tenacigenin B exerts its anti-tumor effects on lymphoma by regulating Aurora-A . It also resensitizes paclitaxel-resistant HepG2 cancer cells by inhibiting the activity of Pgp . This dual action makes Tenacigenin B a potential chemosensitizer in combination with paclitaxel to treat cancer .
Biochemical Pathways
The compound’s action leads to the down-regulation of pro-survival signaling and up-regulation of apoptotic signaling . This includes an increase in cleaved caspase 3 and a decrease in anti-apoptotic Bcl-2 proteins when cancer cells are co-treated with Tenacigenin B and paclitaxel .
Pharmacokinetics
Tenacigenin B has low oral bioavailability . It is metabolized by oxidation alone or in combination with demethylation, and five metabolites of Tenacigenin B have been identified .
Result of Action
The administration of Tenacigenin B leads to significant anti-tumor effects. It enhances cancer apoptosis by suppressing the anti-apoptotic and survival signaling pathways in cancer cells . In vitro studies have shown that Tenacigenin B suppresses the activity and induces alterations in the morphology of osteosarcoma cells .
Action Environment
The action of Tenacigenin B can be influenced by environmental factors. For instance, Marsdenia tenacissima, from which Tenacigenin B is derived, has low bioavailability in the human body . The use of marsdenia tenacissima as a fermentation medium of ganoderma lucidum can produce biotransformation products rich in pungent saponins, including tenacigenin b . This process enhances the anticancer effect of Marsdenia tenacissima .
生化分析
Biochemical Properties
Tenacigenin B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and biomolecules. Notably, Tenacigenin B has been shown to regulate the activity of Aurora-A kinase, a protein involved in cell division . This interaction is significant as it can influence the proliferation of cancer cells. Additionally, Tenacigenin B interacts with P-glycoprotein, a transporter protein, reversing multidrug resistance in cancer cells .
Cellular Effects
Tenacigenin B exerts profound effects on various cell types and cellular processes. In osteosarcoma cells, it induces apoptosis by inhibiting the HIF-1 signaling pathway and modulating PD-1 expression . This compound also affects lymphoma cells by regulating Aurora-A, leading to increased apoptosis . Furthermore, Tenacigenin B influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-tumor properties.
Molecular Mechanism
At the molecular level, Tenacigenin B exerts its effects through several mechanisms. It binds to and inhibits Aurora-A kinase, disrupting the cell cycle and promoting apoptosis in cancer cells . Additionally, Tenacigenin B modulates the activity of P-glycoprotein, enhancing the efficacy of chemotherapeutic agents by reversing drug resistance . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tenacigenin B have been observed to change over time. Studies have shown that the compound remains stable under controlled conditions, maintaining its efficacy in inducing apoptosis and inhibiting cancer cell proliferation
Dosage Effects in Animal Models
The effects of Tenacigenin B vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, Tenacigenin B may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
Tenacigenin B is involved in several metabolic pathways. The primary metabolic pathway involves dehydrogenation reactions, which convert the compound into its active metabolites . These metabolites interact with various enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for optimizing the therapeutic potential of Tenacigenin B.
Transport and Distribution
Within cells and tissues, Tenacigenin B is transported and distributed through interactions with specific transporters and binding proteins. Notably, the compound interacts with P-glycoprotein, facilitating its distribution and accumulation in target tissues . This interaction enhances the compound’s therapeutic efficacy by ensuring its localization at the site of action.
Subcellular Localization
Tenacigenin B exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target proteins and enzymes . Additionally, post-translational modifications and targeting signals direct Tenacigenin B to specific cellular compartments, enhancing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: 1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone can be isolated from Marsdenia tenacissima through a combination of chromatographic techniques. A chloroform extract of the plant is initially subjected to Sephadex LH-20 column chromatography to yield fractions. These fractions are then further purified using preparative liquid chromatography, which employs mass-based fraction collection .
Industrial Production Methods: The industrial production of 1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone involves large-scale extraction from Marsdenia tenacissima. The process includes solvent extraction, followed by chromatographic separation to isolate and purify the compound. The use of environmentally friendly techniques, such as mass-based preparative liquid chromatography, ensures high purity and yield .
化学反应分析
Types of Reactions: 1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone primarily undergoes dehydrogenation reactions as its principal metabolic pathway . It can also participate in hydroxylation reactions, which are common for steroidal compounds.
Common Reagents and Conditions:
Dehydrogenation: Typically involves the use of oxidizing agents under controlled conditions.
Hydroxylation: Often carried out using hydroxylating agents in the presence of catalysts.
Major Products Formed: The major products formed from these reactions include hydroxylated derivatives and dehydrogenated forms of 1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone .
相似化合物的比较
1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone is unique among its peers due to its potent antitumor properties and ability to reverse multidrug resistance. Similar compounds include:
- Tenacigenin A
- Tenacissoside G
- Tenacissoside L
- Marsdenoside F
- Tenacissoside I
- Tenacissoside H
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials.
属性
IUPAC Name |
1-[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-8,9,14-trihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O5/c1-11(22)14-6-9-21-19(14,3)17(25)15(24)16-18(2)7-5-13(23)10-12(18)4-8-20(16,21)26-21/h12-17,23-25H,4-10H2,1-3H3/t12-,13-,14-,15-,16+,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXVLSDGEDMLQU-APDNMBNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC23C1(C(C(C4C2(O3)CCC5C4(CCC(C5)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@@]23[C@@]1([C@@H]([C@H]([C@H]4[C@@]2(O3)CC[C@@H]5[C@@]4(CC[C@@H](C5)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


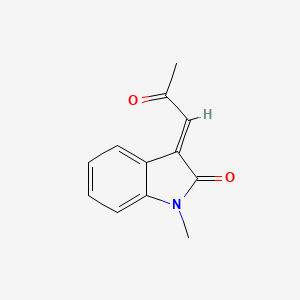

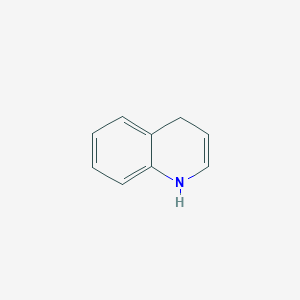
![(6S,9E)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one](/img/structure/B1252259.png)

![methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B1252264.png)

![(1S,2R,4R,5R,6S,7R,8S,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1252270.png)

